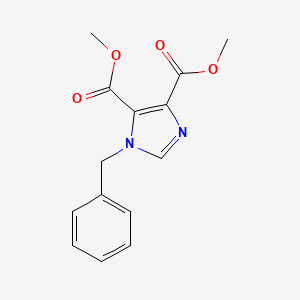

Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1-benzylimidazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-13(17)11-12(14(18)20-2)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLGPELKQBCWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be environmentally friendly . Catalysts such as erbium triflate are commonly used to achieve high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of new compounds.

Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can produce a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various organic nitriles for cycloaddition reactions . The conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Anticoccidial Drugs

1H-imidazole-4,5-dicarboxamide derivatives can be used to create novel anticoccidial drugs, especially for poultry coccidia, with a preference for treating chickens . These derivatives have a significant anticoccidial effect, particularly against coccidia that are resistant to other anticoccidial drugs . Coccidia include Eimeria tenella, Eimeria acervulina, Eimeria maxima, and Eimeria necatrix .

Antiviral Agents

Certain imidazole-4,5-dicarboxamide derivatives exhibit in vitro inhibitory activity against the dengue virus (DENV) and yellow fever virus (YFV) . Compound 15b displayed the highest antiviral potency against YFV, with an EC50 = 1.85 μM. Compounds 20a and 20b also potently inhibited replication of DENV (EC50 = 0.93 μM) in Vero cells .

Other Applications

Imidazole-4,5-dicarboxylic acid (I45DC) and its derivatives have been reported to be active against HIV-1 protease . Some derivatives have been identified as potential kinase inhibitors with antiproliferative activity against HL-60 cells . They can also inhibit protein–protein interactions between Hepatitis C glycoprotein E2 and CD81 . I45DCs are structural components of some antibiotics and can affect memory .

Biological Activities

1H-imidazole-4,5-dicarboxylic acid derivatives exhibit various biological activities :

- Antibacterial Activity: Certain derivatives have shown antibacterial activity against S. aureus, B. subtilis, P. vulgaris, and K. pneumoniae .

- Antifungal Activity: Some derivatives exhibit antifungal activity against A. niger and P. chrysogenium .

- Antioxidant Activity: Certain derivatives have demonstrated antioxidant activity .

- Inhibition of Dengue and Yellow Fever Viruses: Some derivatives have shown activity against both dengue virus (DENV) and yellow fever virus (YFV) in the micromolar range .

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

| Property | Dimethyl 1-Benzyl Derivative | Diethyl 2-Propyl Derivative | 2-(4-Chlorophenyl) Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 274.27 | 254.28 | 280.66 |

| LogP (Predicted) | 2.1 | 1.8 | 2.5 |

| Solubility (PBS, µg/mL) | 45 | 28 | 12 |

| Metabolic Stability (t₁/₂) | 2.3 h | 4.1 h | 1.8 h |

Data extrapolated from structural analogues in .

Biological Activity

Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate (DBI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DBI is characterized by its imidazole ring and the presence of two carboxylate groups, which contribute to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 273.28 g/mol. The compound's structure includes a benzyl substituent at the 1-position of the imidazole ring, enhancing its pharmacological potential.

Antiviral Properties

Research indicates that imidazole derivatives, including DBI, exhibit antiviral activity. For instance, related compounds have demonstrated inhibitory effects against viruses such as dengue and yellow fever. A study highlighted that certain derivatives showed an effective concentration (EC50) against dengue virus replication as low as 0.93 µM, suggesting that DBI may possess similar antiviral properties due to structural similarities with these active compounds .

Enzyme Inhibition

DBI has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism linked to conditions such as gout and hyperuricemia. This inhibition can lead to reduced uric acid levels in the body, providing therapeutic benefits for patients suffering from hyperuricemia-related conditions .

Anti-inflammatory Effects

Compounds related to DBI have also been associated with anti-inflammatory properties. The imidazole scaffold is known to interact with various biological targets that modulate inflammatory responses, although specific studies on DBI's direct anti-inflammatory effects are still limited and warrant further investigation .

The mechanisms through which DBI exerts its biological effects primarily involve:

- Enzyme Interaction : Molecular docking studies suggest that DBI binds effectively to xanthine oxidase, inhibiting its activity and thereby reducing uric acid production.

- Viral Replication Inhibition : The compound may interfere with viral replication processes through direct interaction with viral proteins or host cell pathways involved in viral entry and replication .

Comparative Analysis with Related Compounds

To better understand DBI's unique properties, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Dimethyl imidazole-4,5-dicarboxylate | Lacks the benzyl substituent | Simpler reactivity; no aromatic substitution |

| 1-Benzylimidazole | Contains a benzyl group | More basic due to imidazole nitrogen |

| 2-Bromo-1H-imidazole | Simpler structure with different reactivity | Halogen substitution increases electrophilicity |

DBI's combination of the benzyl group and dicarboxylate moieties enhances its reactivity compared to simpler analogs, potentially leading to improved biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of DBI and its derivatives:

- Antiviral Activity : A high-throughput screening assay identified derivatives of imidazole-4,5-dicarboxamide that exhibited significant antiviral activity against dengue virus .

- Enzyme Inhibition : Research has shown that derivatives can effectively inhibit aldosterone synthase (CYP11B2), demonstrating their potential in treating conditions related to steroid hormone synthesis .

- Anticoccidial Activity : Derivatives of imidazole-4,5-dicarboxamide have been reported to possess anticoccidial properties, addressing drug resistance issues in poultry farming .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted imidazole precursors with benzyl groups and esterification. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C for esterification), and catalytic systems (e.g., acid/base catalysts like H₂SO₄ or K₂CO₃). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the benzyl and ester substituents. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and imidazole ring vibrations. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Methodological Answer : The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO or DMF) for biological assays. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies. Lyophilization or inert-atmosphere storage (N₂/Ar) prevents hydrolysis of ester groups .

Advanced Research Questions

Q. How can computational chemistry be integrated into the optimization of reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic favorability for key steps like benzylation. Reaction path search algorithms (e.g., AFIR or GRRM) identify low-energy pathways, while machine learning models trained on imidazole reaction databases prioritize optimal conditions (e.g., solvent, catalyst) .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks) can be resolved using 2D techniques (COSY, HSQC). For ambiguous mass fragments, isotope labeling or tandem MS/MS analysis clarifies fragmentation patterns. Cross-validate with synthetic analogs (e.g., replacing benzyl with methyl groups) to isolate spectral contributions .

Q. What are the common byproducts or impurities formed during the synthesis, and how can they be controlled?

- Methodological Answer : Major impurities include unreacted starting materials (e.g., 1-benzylimidazole) and over-esterified derivatives. Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC isolates the target compound. Kinetic studies under varying temperatures and catalyst loadings minimize side reactions .

Q. How can the design of experiments (DoE) approach improve the yield and purity of this compound?

- Methodological Answer : Apply factorial designs to screen variables (e.g., reaction time, molar ratios). Response Surface Methodology (RSM) optimizes interdependent factors (e.g., temperature vs. catalyst concentration). Statistical tools like ANOVA identify significant parameters, reducing experimental iterations by 40–60% .

Q. What role does the benzyl group play in modulating the compound’s reactivity in downstream applications?

- Methodological Answer : The benzyl group enhances steric hindrance, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Its electron-donating nature stabilizes intermediates in nucleophilic substitutions. Comparative studies with non-benzylated analogs (e.g., methyl or hydrogen substituents) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.